

Application Note: Fast Yellow AB as an Analytical Standard for HPLC

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Compound of Interest

Compound Name: **Fast Yellow AB**

Cat. No.: **B1208955**

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Introduction

Fast Yellow AB, a synthetic azo dye, was historically used as a food colorant (E105).^[1] Due to toxicological concerns, its use in food products has been discontinued in many regions.^[1] However, its well-defined chemical properties make it a suitable analytical reference standard for various applications, including the development and validation of analytical methodologies.^[2] This application note provides a detailed protocol for the use of **Fast Yellow AB** as an analytical standard in High-Performance Liquid Chromatography (HPLC) for the quantification of azo dyes in various sample matrices.

Fast Yellow AB is available as an analytical standard with a purity of $\geq 97.0\%$ as determined by HPLC.^[3] Its chemical structure and properties are well-characterized, ensuring reliability and consistency in analytical testing.

Chemical and Physical Properties of **Fast Yellow AB**:

Property	Value	Reference
Chemical Formula	<chem>C12H11N3O6S2</chem>	[1] [4]
Molecular Weight	357.36 g/mol	[1] [4]
CAS Number	2706-28-7	[4]
IUPAC Name	2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid	[1] [4]
Appearance	Bright yellow to orange powder	
Solubility	Soluble in water	[3]

Experimental Protocols

This section details the necessary protocols for using **Fast Yellow AB** as an analytical standard for HPLC analysis.

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of **Fast Yellow AB** standard for calibration.

Materials:

- **Fast Yellow AB** analytical standard
- Deionized water, HPLC grade
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Analytical balance

Procedure:

- Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Fast Yellow AB** analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately

50 mL of deionized water and then dilute to the mark with deionized water. Mix thoroughly. This solution should be stored in a dark, refrigerated container.

- Intermediate Stock Solution (100 μ g/mL): Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solution with deionized water in 10 mL volumetric flasks to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 2.5, 5, 10, and 20 μ g/mL).

Sample Preparation (Example for a Beverage Sample)

Objective: To extract and prepare a beverage sample for HPLC analysis.

Materials:

- Beverage sample
- Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
- Methanol, HPLC grade
- Ammonium acetate
- Deionized water, HPLC grade
- Syringe filters (0.45 μ m)

Procedure:

- Degas carbonated beverage samples by sonication for 15-20 minutes.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Accurately measure 10 mL of the beverage sample and pass it through the conditioned SPE cartridge.

- Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
- Elute the retained analytes with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter the reconstituted sample through a 0.45 μ m syringe filter before injection into the HPLC system.

HPLC Method

Objective: To provide a robust HPLC method for the separation and quantification of **Fast Yellow AB**. This method is based on established protocols for the analysis of similar water-soluble azo dyes.

Instrumentation:

- HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	20 mM Ammonium acetate in water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 5% B; 2-15 min: 5-30% B; 15-20 min: 30-50% B; 20-22 min: 50-55% B; 22-25 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	420 nm
Injection Volume	20 µL

Data Presentation

The following tables summarize the expected quantitative data from the validation of the HPLC method using **Fast Yellow AB** as an analytical standard.

Table 1: Linearity Data

Concentration (µg/mL)	Peak Area (mAU*s)
0.5	[Insert representative data]
1.0	[Insert representative data]
2.5	[Insert representative data]
5.0	[Insert representative data]
10.0	[Insert representative data]
20.0	[Insert representative data]
Correlation Coefficient (r ²)	> 0.999
Linear Range	0.5 - 20 µg/mL

Table 2: System Suitability Parameters

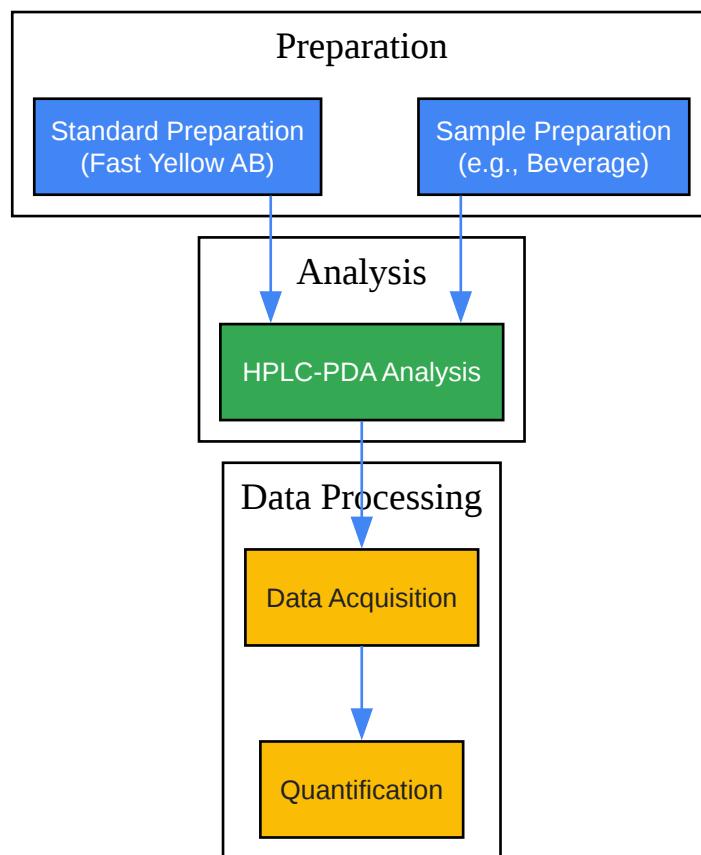
Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2$	[Insert representative data]
Theoretical Plates (N)	$N > 2000$	[Insert representative data]
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2\%$	[Insert representative data]

Table 3: Method Validation Summary

Parameter	Result
Limit of Detection (LOD)	[Insert representative data, e.g., $\sim 0.1 \mu\text{g/mL}$]
Limit of Quantification (LOQ)	[Insert representative data, e.g., $\sim 0.3 \mu\text{g/mL}$]
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

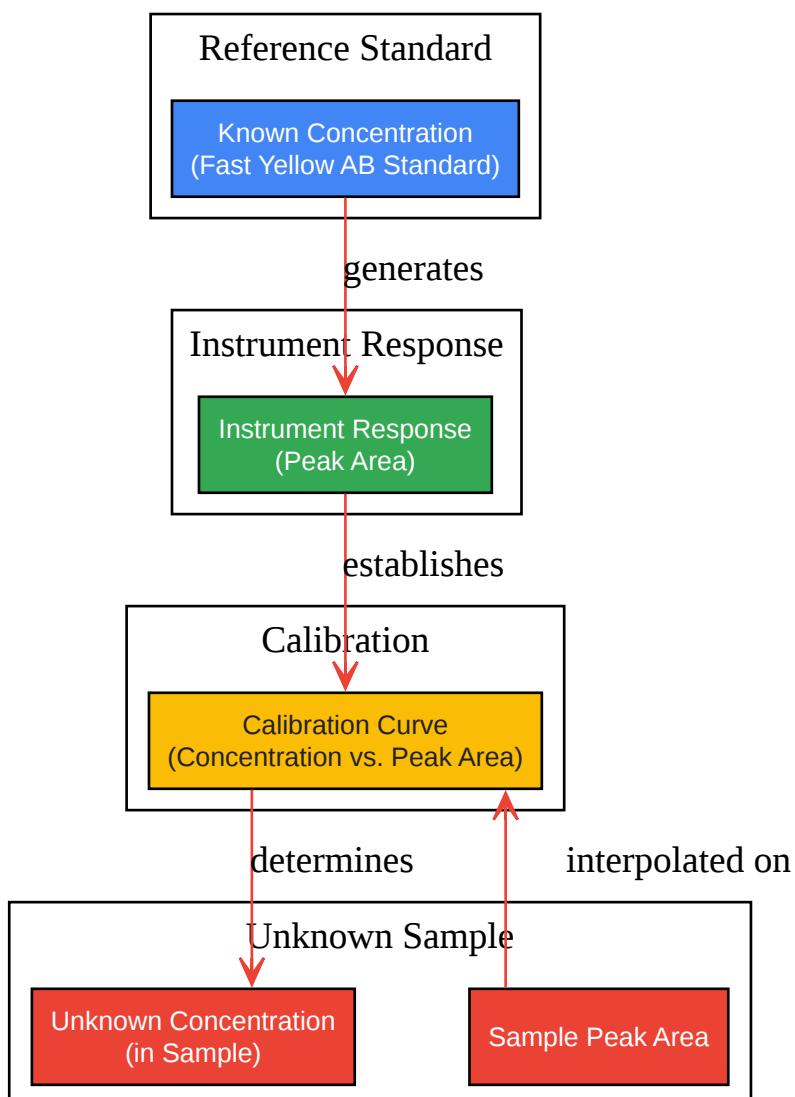
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an analytical standard in HPLC analysis.



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Caption: Experimental workflow for HPLC analysis.



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Caption: Role of an analytical standard in HPLC quantification.

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